molecular formula C14H13ClO3 B5211325 2-(1-chloro-1-methylethyl)-2,3-dihydro-7H-furo[3,2-g]chromen-7-one

2-(1-chloro-1-methylethyl)-2,3-dihydro-7H-furo[3,2-g]chromen-7-one

Cat. No.: B5211325
M. Wt: 264.70 g/mol
InChI Key: JJWGGVNWXYAHRI-UHFFFAOYSA-N
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Description

GI-532967, also known as 2,6-Difluoro-4-hydroxybenzaldehyde, is an organic compound with the molecular formula C7H4F2O2. It is a derivative of benzaldehyde, where the hydrogen atoms at positions 2 and 6 on the benzene ring are replaced by fluorine atoms, and the hydrogen atom at position 4 is replaced by a hydroxyl group. This compound is used in various chemical syntheses and research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Difluoro-4-hydroxybenzaldehyde involves multiple steps. One common method includes the following stages :

    Stage 1: A solution of 1-(tert-butyldimethylsilyl)oxy-3,5-difluorobenzene and N,N,N,N-tetramethylethylenediamine in tetrahydrofuran is cooled to -78°C. Sec-butyllithium is added slowly, and the mixture is stirred at the same temperature for 30 minutes.

    Stage 2: Dimethylformamide is added to the mixture at -78°C, and the mixture is stirred for an additional 1.5 hours.

    Stage 3: Aqueous hydrochloric acid is added to the mixture to attain a pH of 4-5, and the reaction mixture is stirred at room temperature for 12 hours. The aqueous layer is extracted with ethyl acetate, and the organic layer is separated, washed with saturated sodium bicarbonate solution, and dried. The solvent is evaporated to yield the product as a white solid.

Industrial Production Methods

Industrial production of 2,6-Difluoro-4-hydroxybenzaldehyde typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may involve continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-4-hydroxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

Scientific Research Applications

2,6-Difluoro-4-hydroxybenzaldehyde is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme-catalyzed reactions involving aldehydes and hydroxyl groups.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2,6-Difluoro-4-hydroxybenzaldehyde involves its reactivity with various nucleophiles and electrophiles. The presence of electron-withdrawing fluorine atoms increases the electrophilicity of the aldehyde group, making it more reactive towards nucleophilic attack. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Difluoro-3-hydroxybenzaldehyde
  • 2,6-Dichloro-4-hydroxybenzaldehyde
  • 2,6-Difluoro-4-methoxybenzaldehyde

Uniqueness

2,6-Difluoro-4-hydroxybenzaldehyde is unique due to the specific positioning of the fluorine atoms and the hydroxyl group on the benzene ring. This unique arrangement imparts distinct chemical properties, such as increased electrophilicity and specific reactivity patterns, making it valuable in various synthetic applications .

Properties

IUPAC Name

2-(2-chloropropan-2-yl)-2,3-dihydrofuro[3,2-g]chromen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClO3/c1-14(2,15)12-6-9-5-8-3-4-13(16)18-10(8)7-11(9)17-12/h3-5,7,12H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJWGGVNWXYAHRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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